molecular formula C14H23ClN2 B3092559 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 1228879-37-5

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B3092559
CAS No.: 1228879-37-5
M. Wt: 254.80 g/mol
InChI Key: FVRZQLQXDPJADE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be a related compound of tofacitinib , which is a selective inhibitor of the Janus kinase 1 (JAK1) .

Mode of Action

As a related compound of Tofacitinib , it may interact with its target in a similar manner. Tofacitinib works by inhibiting JAK1, thereby interfering with the JAK-STAT signaling pathway, which is involved in the process of inflammation and immune response.

Biochemical Pathways

Given its potential relation to tofacitinib , it might impact the JAK-STAT signaling pathway. This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

If it acts similarly to Tofacitinib , it may result in the reduction of inflammatory and immune responses.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine in toluene at 35°C . The reaction mixture is then treated with sodium triacetoxyborohydride and glacial acetic acid to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications:

Properties

CAS No.

1228879-37-5

Molecular Formula

C14H23ClN2

Molecular Weight

254.80 g/mol

IUPAC Name

1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H

InChI Key

FVRZQLQXDPJADE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
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1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 3
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 4
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 5
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

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